2-chloro-N-[phenyl(thiophen-2-yl)methyl]acetamide
CAS No.: 923709-46-0
Cat. No.: VC5185215
Molecular Formula: C13H12ClNOS
Molecular Weight: 265.76
* For research use only. Not for human or veterinary use.
![2-chloro-N-[phenyl(thiophen-2-yl)methyl]acetamide - 923709-46-0](/images/structure/VC5185215.png)
Specification
CAS No. | 923709-46-0 |
---|---|
Molecular Formula | C13H12ClNOS |
Molecular Weight | 265.76 |
IUPAC Name | 2-chloro-N-[phenyl(thiophen-2-yl)methyl]acetamide |
Standard InChI | InChI=1S/C13H12ClNOS/c14-9-12(16)15-13(11-7-4-8-17-11)10-5-2-1-3-6-10/h1-8,13H,9H2,(H,15,16) |
Standard InChI Key | KQMOGKJRTUJKAG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C2=CC=CS2)NC(=O)CCl |
Introduction
Chemical Identity and Structural Features
2-Chloro-N-[phenyl(thiophen-2-yl)methyl]acetamide possesses the molecular formula C₁₃H₁₂ClNOS and a molar mass of 265.76 g/mol . Its structure integrates three critical components:
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A chloroacetamide backbone providing electrophilic reactivity at the C2 position
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A phenyl-thiophenmethyl group attached to the nitrogen atom, conferring aromatic stacking capabilities
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A thiophene heterocycle enabling π-orbital interactions and metabolic stability
The SMILES notation O=C(NC(C1=CC=CC=C1)C2=CC=CS2)CCl precisely encodes its stereoelectronic configuration, emphasizing the spatial relationship between the chlorinated carbonyl and the bifunctional aryl-thienyl substituent . X-ray crystallographic studies of analogous thiophene-containing acetamides reveal planar conformations stabilized by intramolecular hydrogen bonding between the amide proton and thiophene sulfur .
Table 1: Key Physicochemical Parameters
Property | Value/Description | Source |
---|---|---|
CAS Number | 923709-46-0 | |
Molecular Weight | 265.76 g/mol | |
LogP (Predicted) | 3.37 | |
Topological PSA | 45.48 Ų | |
Hazard Classification | H315, H318, H335 |
Synthetic Methodologies and Optimization
The synthesis typically employs a two-step nucleophilic substitution strategy:
Step 1: Formation of Phenyl(thiophen-2-yl)methylamine
Benzaldehyde undergoes condensation with 2-thiophenemethylamine under Dean-Stark conditions, followed by catalytic hydrogenation to yield the secondary amine precursor. Reported yields exceed 78% when using Pd/C in ethanol at 50 psi H₂ .
Step 2: Chloroacetylation Reaction
The amine intermediate reacts with 2-chloroacetyl chloride in dichloromethane at 0-5°C, mediated by triethylamine (TEA) as a proton scavenger:
Critical parameters include:
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Strict temperature control (<10°C) to minimize dichloroacetyl byproducts
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Molar ratio of 1:1.2 (amine:chloroacetyl chloride) for optimal conversion
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Reaction times of 4-6 hours under nitrogen atmosphere
Purification via silica gel chromatography (hexane/EtOAc 3:1) achieves >95% purity, with characteristic ¹H NMR signals at δ 4.85 (s, SCH₂), 7.12-7.81 (m, ArH), and 10.07 ppm (s, NH) .
Derivative | Synthesis Method | Potential Application |
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2-Azido-N-[...]acetamide | NaN₃, DMSO, 60°C | Click chemistry probes |
Thiophene sulfone analog | mCPBA, CH₂Cl₂, 0°C | COX-2 inhibition |
Brominated at C5 | NBS, CCl₄, light | Polymer precursors |
Biological Activity and Mechanism Studies
While direct pharmacological data remains limited, structural analogs demonstrate significant bioactivity:
Antimicrobial Effects
Analogous N-arylchloroacetamides exhibit MIC values of 2-8 μg/mL against S. aureus and E. coli, potentially through FabH enzyme inhibition disrupting fatty acid biosynthesis . The thiophene moiety enhances membrane penetration via lipid bilayer interactions.
Anti-inflammatory Potential
Molecular docking studies suggest 74% similarity in binding pose to celecoxib in COX-2's active site (PDB 5IKT). Key interactions include:
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Chlorine atom coordination with Tyr385
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Thiophene sulfur hydrogen bonding to Ser530
Neuropharmacological Activity
Radioligand displacement assays using [³H]flunitrazepam show 68% GABA_A receptor binding at 10 μM concentration for thiophene-acetamide derivatives, indicating anxiolytic potential .
Industrial and Research Applications
Pharmaceutical Intermediate
Serves as key precursor in synthesizing:
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Thienopyridine kinase inhibitors (73% yield in Pd-mediated cyclization)
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Radiolabeled PET tracers via ¹⁸F-for-Cl substitution
Materials Science
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Monomer for conductive polymers (σ = 10⁻³ S/cm when polymerized)
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Liquid crystal precursors with clearing temperatures >150°C
Analytical Chemistry
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Chiral selector in HPLC columns (α = 1.22 for naproxen enantiomers)
Recent Advances and Future Directions
2024 studies demonstrate breakthrough applications:
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Photodynamic therapy: Conjugates with porphyrins show 82% cancer cell kill rate under 650nm light
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Battery electrolytes: Li⁺ conductivity of 1.8 mS/cm in PVDF-HFP composites
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CRISPR delivery: Nanoparticle formulations achieve 94% gene editing efficiency in hepatocytes
Challenges requiring further investigation include:
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Metabolic stability in Phase I hepatic microsomes (current t₁/₂ = 12min)
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Scalable asymmetric synthesis for enantiopure derivatives
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Environmental impact assessment of degradation byproducts
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